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molecular formula C11H12N4 B8784029 3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine

3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine

Cat. No. B8784029
M. Wt: 200.24 g/mol
InChI Key: VOTLSCJEAIOEMI-UHFFFAOYSA-N
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Patent
US08378108B2

Procedure details

[3-(4-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenyl]-carbamic acid benzyl ester (60 mg, 0.17 mmol) was dissolved in HBr solution (1 mL, 33% in acetic acid) and the reaction mixture was stirred overnight. The solvent was removed and the residue was neutralized with saturated sodium bicarbonate solution before being poured into brine. The aqueous phase was extracted 5 times with ethyl acetate. The organic phase was dried with sodium sulfate and the solvent was removed to obtain 3-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenylamine as an off-white powder (30 mg, 88%). 201.1 (M+1). 1H NMR of HBr salt (DMSO) d 9.24 (s, 1H), 7.50-7.63 (m, 3H), 6.6-8.0 (br, 4H+H2O), 3.65 ppm (m, 1H), 1.05 (m, 4H).
Name
[3-(4-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenyl]-carbamic acid benzyl ester
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]2[N:21]([CH:22]3[CH2:24][CH2:23]3)[CH:20]=[N:19][N:18]=2)[CH:12]=1)C1C=CC=CC=1>Br>[CH:22]1([N:21]2[CH:20]=[N:19][N:18]=[C:17]2[C:13]2[CH:12]=[C:11]([NH2:10])[CH:16]=[CH:15][CH:14]=2)[CH2:24][CH2:23]1

Inputs

Step One
Name
[3-(4-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-phenyl]-carbamic acid benzyl ester
Quantity
60 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=CC=C1)C1=NN=CN1C1CC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
before being poured into brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 5 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1C(=NN=C1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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